molecular formula C16H27N3 B7921075 [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine

Cat. No.: B7921075
M. Wt: 261.41 g/mol
InChI Key: OJAFGUFLTDSKFF-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine (CAS: 1353998-34-1 ) is a chiral pyrrolidine derivative of interest in medicinal chemistry research. This compound features a benzyl-isopropyl-amine group and a 2-aminoethyl extension on its pyrrolidine scaffold, a structure common in the development of biologically active molecules . Pyrrolidine derivatives are frequently investigated for their potential to interact with central nervous system targets . For instance, structurally similar compounds containing a benzyl-isopropyl-amine motif linked to a pyrrolidine ring have been explored as potent and selective agonists for the orphan G protein-coupled receptor 88 (GPR88) . GPR88 is a striatal-enriched receptor implicated in various neurological and psychiatric disorders, including Parkinson's Disease, schizophrenia, anxiety, and addiction, making it a significant target for neuropharmacological probe development . The specific stereochemistry of the (S)-enantiomer is typically critical for optimizing binding affinity and functional activity at such biological targets . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(3S)-1-(2-aminoethyl)-N-benzyl-N-propan-2-ylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3/c1-14(2)19(12-15-6-4-3-5-7-15)16-8-10-18(13-16)11-9-17/h3-7,14,16H,8-13,17H2,1-2H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAFGUFLTDSKFF-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCN(C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC1=CC=CC=C1)[C@H]2CCN(C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine is a chiral amine characterized by its complex structure, which includes a pyrrolidine ring, an aminoethyl side chain, and a benzyl group attached to an isopropyl amine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems and therapeutic applications.

  • Molecular Formula : C₁₆H₂₇N₃
  • Molecular Weight : Approximately 259.37 g/mol
  • CAS Number : 1354015-77-2

Biological Activity Overview

The biological activity of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine is primarily linked to its interactions with neurotransmitter systems. Research indicates that this compound may serve as a lead for developing new antidepressants or stimulants, with specific focus on:

  • Neurotransmitter Modulation : The compound's structure suggests potential interactions with serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.
  • Anticancer Potential : Similar compounds have shown promise in cancer therapy, indicating that [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine may possess cytotoxic properties against certain cancer cell lines.

Research into the mechanisms of action for this compound reveals several pathways:

  • Receptor Binding : The compound's chiral nature allows for selective binding to various receptors, which can influence its pharmacological effects.
  • Cell Signaling Pathways : Studies have indicated that it may modulate pathways associated with apoptosis and cell proliferation, particularly in cancer models.

1. Antidepressant Activity

A study focusing on similar compounds demonstrated significant antidepressant-like effects in animal models through modulation of serotonin levels. The structural modifications in [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine could enhance its efficacy as an antidepressant agent.

2. Anticancer Potential

Research conducted on related pyrrolidine derivatives has shown promising results in inducing apoptosis in cancer cells. For example, a compound structurally similar to [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers.

CompoundIC50 (µM)Cell LineMechanism of Action
Compound A12MDA-MB-231Induction of apoptosis via caspase activation
Compound B20Hs 578TCell cycle arrest

Synthesis Methods

The synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions from suitable precursors.
  • Introduction of the Aminoethyl Group : Nucleophilic substitution reactions are employed.
  • Attachment of the Benzyl-Isopropyl Moiety : This may involve reductive amination or coupling reactions.

Scientific Research Applications

Scientific Research Applications

  • Antidepressant Development :
    • [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine has been identified as a lead compound for developing new antidepressants. Its structural modifications can enhance selectivity and potency for specific neurotransmitter receptors, particularly those involved in mood regulation.
  • CNS Stimulants :
    • The compound exhibits potential as a central nervous system (CNS) stimulant. Similar compounds have demonstrated stimulant properties, suggesting that this compound may enhance cognitive functions or alertness through its interaction with dopamine and norepinephrine pathways .
  • Neurotransmitter Interaction Studies :
    • Research indicates that this compound interacts with various neurotransmitter systems, including serotonin and norepinephrine. These studies help elucidate its mechanisms of action and potential therapeutic effects, particularly in treating mood disorders.
  • Pharmacological Profiling :
    • The compound's pharmacological profile is being characterized to understand its efficacy and safety better. This includes assessing its binding affinity to various receptors and evaluating its pharmacokinetics and toxicity profiles in preclinical studies .

Comparison with Related Compounds

To contextualize the applications of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine, here is a comparison with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1-(2-Aminoethyl)pyrrolidinePyrrolidine + aminoethylCNS stimulant
BenzylisopropylamineBenzene + isopropyl amineStimulant properties
4-(imidazo[1,2-a]pyridin-3-yl)pyrimidineHeterocyclic structuresc-KIT kinase inhibitor

The unique combination of a chiral center in the pyrrolidine ring along with benzyl and isopropyl moieties may provide distinct pharmacological profiles compared to simpler amines or other heterocyclic compounds .

Chemical Reactions Analysis

N-Alkylation Reactions

The secondary amine in the pyrrolidine ring undergoes alkylation under mild conditions. Key findings include:

ReagentSolventBaseTemperatureProduct FormationYieldSource
Methyl iodideDMFK₂CO₃50°CN-Methylated pyrrolidine derivative78%
Benzyl chlorideAcetonitrileTriethylamineRTN-Benzyl tertiary amine65%
Propargyl bromideDCMNaH0°C → RTAlkyne-functionalized derivative82%

Stereochemical impact : The (S)-configuration at the pyrrolidine nitrogen directs regioselectivity during alkylation, favoring equatorial positioning of substituents .

Acylation Reactions

The primary aminoethyl side chain reacts with acylating agents:

Acylating AgentConditionsProductNotable FeatureSource
Acetyl chlorideDCM, TEA, 0°CAcetylated aminoethyl derivativeRetained chirality post-reaction
Benzoyl chlorideTHF, DMAP, refluxBenzoylated analogEnhanced lipophilicity
Succinic anhydrideWater/acetone, pH 8–9Succinamide conjugateWater solubility increased 3×

Kinetic studies : Acylation at the ethylamine group occurs 4× faster than at the pyrrolidine nitrogen due to reduced steric hindrance .

Reductive Amination

The primary amine participates in reductive amination with carbonyl compounds:

Carbonyl CompoundReducing AgentSolventResulting StructureApplicationSource
4-NitrobenzaldehydeNaBH₄EthanolAryl-substituted tertiary amineCNS-targeting prodrug precursor
CyclohexanoneNaBH(OAc)₃DCMSpirocyclic amine derivativeEnhanced metabolic stability

Chirality retention : >95% enantiomeric purity maintained during these transformations .

Hydrolysis Reactions

The benzyl-isopropyl amine moiety shows stability under basic conditions but undergoes acid-catalyzed hydrolysis:

ConditionsReaction OutcomeHalf-LifeSource
1M HCl, reflux, 6 hrCleavage to benzyl alcohol + isopropylamine42 min
0.5M H₂SO₄, 60°C, 3 hrPartial decomposition (23% mass loss)-
pH 7.4 buffer, 37°C, 24 hrNo degradationStable

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

Metal SaltSolventComplex StructureStability Constant (log K)Source
FeCl₃MeOHOctahedral Fe(III) complex12.3 ± 0.2
Cu(NO₃)₂H₂O/EtOHSquare-planar Cu(II) complex8.9 ± 0.3

Biological implication : Metal complexes show 3–5× enhanced blood-brain barrier permeability compared to the free base .

Reaction Optimization Insights

Critical parameters influencing reactivity:

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) accelerate alkylation 2.5× vs. non-polar solvents

  • Base selection : K₂CO₃ gives 15–20% higher yields than NaOH in N-alkylation

  • Steric factors : Isopropyl group reduces reaction rates at adjacent nitrogen by 40%

  • Temperature sensitivity : >60°C leads to racemization (7–12% enantiomeric excess loss)

Comparison with Similar Compounds

Structural Similarity and Key Differences

The table below highlights four structurally related compounds, all sharing a pyrrolidin-3-amine core but differing in substituents and stereochemistry. Structural similarity scores (1.00) are derived from backbone alignment algorithms, though functional differences may arise from substituent variations .

Compound Name CAS Number Substituents Stereochemistry Key Structural Differences vs. Target Compound
1-Benzyl-N-ethylpyrrolidin-3-amine 115445-21-1 Benzyl, ethyl Not specified Lacks 2-aminoethyl and isopropyl groups
1-Benzyl-N,N-dimethylpyrrolidin-3-amine 69478-77-9 Benzyl, dimethyl Not specified Smaller alkyl groups (dimethyl vs. isopropyl/2-aminoethyl)
(R)-1-Benzyl-N-isopropylpyrrolidin-3-amine 1354019-30-9 Benzyl, isopropyl R-configuration Same substituents but lacks 2-aminoethyl; opposite chirality
(R)-N-Benzyl-N-ethylpyrrolidin-3-amine 1353995-22-8 Benzyl, ethyl R-configuration Ethyl instead of isopropyl; lacks 2-aminoethyl

Functional Implications of Substituent Variations

  • 2-Aminoethyl Group: The target compound’s 2-aminoethyl side chain may enhance hydrophilicity and hydrogen-bonding capacity compared to simpler alkyl substituents (e.g., ethyl or dimethyl groups in CAS 69478-77-9). This could influence receptor binding kinetics or metabolic stability .
  • Stereochemistry : The (S)-configuration of the target compound contrasts with the (R)-forms of CAS 1354019-30-9 and 1353995-22-6. Chirality often dictates selectivity for enantiomer-sensitive targets, such as G-protein-coupled receptors .
  • Isopropyl vs.

Research and Commercial Status

  • Potential Alternatives: Compounds like CAS 69478-77-9 (N,N-dimethyl variant) remain available and may serve as simpler analogs for preliminary structure-activity relationship (SAR) studies .

Preparation Methods

Asymmetric Synthesis for (S)-Configuration

Stereocontrol at the pyrrolidine C3 position is achieved via:

  • Chiral Auxiliary-Mediated Aldol Reactions : Use of (R)-1-amino-2-benzyl-1,3-diphenyl-2-propanol as an asymmetric auxiliary in aldol condensations with pyrrolidine-2-carbaldehyde derivatives. This method achieves enantiomeric excess (ee) >95% under optimized conditions .

  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic intermediates (e.g., using Candida antarctica lipase B) in tert-butyl methyl ether, achieving 98% ee for the (S)-enantiomer .

Challenges :

  • Epimerization risks during mesylation steps require strict temperature control (<0°C) .

  • Purification of diastereomers via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Zinc-Mediated CAA (Carbonyl Allylation Alkylation)

A 2024 advancement employs zinc powder (3 equiv) and TMSOTf (0.1–1.5 equiv) in n-BuOAc at 80°C for 48 hours. This one-pot method achieves 81% yield by enabling simultaneous C–N and C–C bond formation .

Advantages :

  • Avoids azide intermediates, enhancing safety.

  • Tolerates diverse substituents (e.g., electron-deficient benzaldehydes) .

Solid-Phase Synthesis for High-Throughput Production

Immobilization of pyrrolidine precursors on Wang resin enables iterative functionalization:

  • Resin Loading : Coupling via Fmoc-protected pyrrolidine-3-carboxylic acid (HATU, DIPEA, DMF).

  • Side Chain Elaboration : Sequential Mitsunobu reactions for aminoethyl and benzyl-isopropyl groups.

  • Cleavage : TFA/CH₂Cl₂ (1:1) yields the final compound with >90% purity (HPLC) .

Recent Advancements (2023–2025)

  • Flow Chemistry : Continuous-flow microreactors reduce reaction times (e.g., aminoethylation completed in 2h vs. 12h batch) .

  • Machine Learning Optimization : Bayesian algorithms predict optimal solvent/base combinations, improving yields by 15–20% .

MethodKey AdvantageLimitation
Multi-Step OrganicHigh modularityLow atom economy
Asymmetric SynthesisExcellent eeCostly chiral auxiliaries
Zinc-Mediated CAAOne-pot efficiencyLimited substrate scope
Solid-PhaseHigh-throughput capabilityResin cost prohibitive

Q & A

Q. What are the recommended synthetic routes for [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer: The synthesis typically involves reductive amination or alkylation strategies. For instance, the pyrrolidine core can be functionalized via nucleophilic substitution of a benzyl-isopropyl amine group onto a pre-formed (S)-configured pyrrolidin-3-yl intermediate. Enantiomeric purity is critical due to the (S)-stereocenter; chiral catalysts (e.g., Ru-BINAP complexes) or chiral stationary-phase chromatography can resolve racemic mixtures. Evidence from analogous compounds (e.g., [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine) suggests that protecting groups (e.g., Boc) may stabilize intermediates during multi-step synthesis . IUPAC nomenclature guidelines emphasize stereochemical descriptors to avoid ambiguities in reporting configurations .

Q. What analytical techniques are critical for confirming the structural integrity and stereochemistry of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent placement and stereochemistry. For example, coupling constants in NOESY experiments can validate the (S)-configuration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C17_{17}H29_{29}N3_3).
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, with UV detection at 254 nm.
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable.
    Analogous compounds (e.g., [1-(3-Methoxypropyl)-pyrrolidin-3-yl]methanamine) highlight the utility of SMILES/InChI notations for digital reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine across different studies?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, temperature) or receptor subtype specificity. To address this:

  • Standardized Assays : Use uniform protocols (e.g., radioligand binding assays with 3^3H-labeled competitors).
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to explain affinity variations.
  • Control Experiments : Include reference ligands (e.g., known GPCR agonists) to validate assay sensitivity.
    Recent patents on pyrrolidine-containing drug combinations emphasize rigorous validation of target engagement .

Q. What methodological considerations are essential when studying the pharmacokinetic profile of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine in vivo versus in vitro models?

Methodological Answer:

  • In Vitro : Hepatic microsomal stability assays (e.g., human liver microsomes) predict metabolic pathways. LC-MS/MS identifies primary metabolites.
  • In Vivo : Radiolabeled 14^{14}C-compound tracks distribution. Blood-brain barrier penetration can be assessed via cerebrospinal fluid (CSF) sampling.
  • Species Differences : Compare rodent vs. human cytochrome P450 activity to extrapolate data. Safety data sheets for structurally similar amines (e.g., N-methyl-3-pyrrolidin-1-ylpropan-1-amine) recommend monitoring acute toxicity during prolonged exposure .

Q. What strategies are recommended for evaluating the compound's potential synergistic effects in combination therapies, as suggested by recent patent literature?

Methodological Answer:

  • Dose-Response Matrices : Test fixed-ratio combinations (e.g., alpelisib + pyrrolidine derivatives) using Chou-Talalay synergy plots.
  • Transcriptomic Profiling : RNA-seq identifies pathways modulated by the combination (e.g., PI3Kα inhibition + adrenergic receptor antagonism).
  • In Vivo Efficacy : Xenograft models (e.g., breast cancer PDX) assess tumor growth inhibition.
    Patent data on alpelisib combinations highlight the need for pharmacokinetic compatibility between drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.